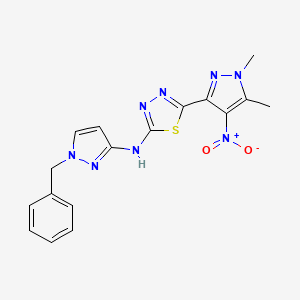![molecular formula C23H22ClN5O3S B10932635 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10932635.png)
3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinazolinone moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Nitrobenzyl Group: This step involves the nucleophilic substitution reaction where the nitrobenzyl group is introduced.
Formation of the Quinazolinone Core: This is typically done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring and nitrobenzyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-3,5-dimethyl-1H-pyrazol: Ein einfacheres Pyrazol-Derivat mit ähnlichen strukturellen Merkmalen.
3-Nitrobenzyl-sulfanyl-Derivate: Verbindungen mit ähnlichen funktionellen Gruppen, die vergleichbare biologische Aktivitäten aufweisen können.
Chinazolinon-Derivate: Eine breite Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, die oft als Referenzpunkte für den Vergleich der Wirksamkeit und Spezifität neuer Derivate dienen.
Einzigartigkeit
Was 3-[3-(4-Chlor-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-Nitrobenzyl)sulfanyl]chinazolin-4(3H)-on auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C23H22ClN5O3S |
|---|---|
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H22ClN5O3S/c1-15-21(24)16(2)28(26-15)12-6-11-27-22(30)19-9-3-4-10-20(19)25-23(27)33-14-17-7-5-8-18(13-17)29(31)32/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
InChI-Schlüssel |
QKADQNLYXHKYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10932557.png)
![N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932572.png)
![5-chloro-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10932573.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methoxyphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10932578.png)
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932594.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932595.png)

![2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B10932600.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932607.png)
![1-butyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932609.png)
![methyl 5-methyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10932613.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10932624.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3-fluorophenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932630.png)
![N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932645.png)
